molecular formula C14H20FNO2 B7571248 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol

2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol

Cat. No. B7571248
M. Wt: 253.31 g/mol
InChI Key: OHGWZRMRZFEAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol, also known as DMFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFE is a synthetic compound that belongs to the class of ethanolamines and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is not fully understood. However, it has been suggested that 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol may exert its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to interact with the GABAergic system, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to exhibit low toxicity, which makes it a suitable compound for in vitro and in vivo experiments. However, 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has certain limitations for lab experiments. It has poor solubility in water, which may limit its use in some experiments. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol also has a short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for the scientific research on 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. One potential direction is to investigate the potential anticancer activity of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol in more detail. Another direction is to explore the potential of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol as a treatment for neurological disorders such as depression and anxiety. Furthermore, the development of new synthetic methods for 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol may improve the yield and purity of the compound, which may facilitate its use in various scientific research applications.

Synthesis Methods

The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol involves the reaction of 4-fluorophenylacetic acid with 2,5-dimethylmorpholine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to yield 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. The yield of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol can be improved by using different reducing agents such as sodium borohydride or by optimizing the reaction conditions.

Scientific Research Applications

2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been found to exhibit various therapeutic applications in scientific research. It has been reported to possess analgesic, anti-inflammatory, and anticonvulsant properties. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to exhibit antidepressant and anxiolytic effects. Furthermore, 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been reported to have potential anticancer activity.

properties

IUPAC Name

2-(2,5-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-10-9-18-11(2)7-16(10)8-14(17)12-3-5-13(15)6-4-12/h3-6,10-11,14,17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGWZRMRZFEAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)CC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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